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Compound of Interest

Compound Name: 2-Chloroethyl orthoformate

Cat. No.: B091888

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloroethyl
orthoformate, also known as Tris(2-chloroethyl) orthoformate. The information compiled herein
is intended to support research and development activities by offering a centralized resource
for the compound's spectral characteristics.

Compound Identification

Parameter Value

Chemical Name 2-Chloroethyl orthoformate

Tris(2-chloroethyl) orthoformate, Ethane, 1,1',1"-

Synonyms [methylidynetris(oxy)]tris[2-chloro-
CAS Number 18719-58-9

Molecular Formula C7H13Cl303[1][2]

Molecular Weight 251.535 g/mol [1][2]

Chemical Structure HC(OCH2CH2Cl)s3

Spectroscopic Data Summary
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The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 2-Chloroethyl orthoformate.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Chloroethyl orthoformate is characterized by two triplets
corresponding to the methylene protons of the 2-chloroethyl groups and a singlet for the
orthoformate proton.

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~5.8 Singlet 1H HC(O-)s3
~3.8 Triplet 6H -OCH:z-
~3.6 Triplet 6H -CH2CI

Solvent: CDCIs Reference: Tetramethylsilane (TMS)

3C NMR Spectroscopy

The 13C NMR spectrum is expected to show three distinct signals for the methine carbon of the
orthoformate group and the two carbons of the 2-chloroethyl substituent. While specific
experimental data is not readily available, predicted values based on computational models
and analysis of similar structures are provided below.

Predicted Chemical Shift (0) ppm Assignment
~110-115 CH(O-)s
~65-70 -OCHa-
~40-45 -CH2Cl

Solvent: CDCIs Reference: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy
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The IR spectrum of 2-Chloroethyl orthoformate displays characteristic absorption bands that
confirm the presence of C-H, C-O, and C-CI bonds. A notable feature is the absence of a
strong carbonyl (C=0) absorption band.

Wavenumber (cm—?) Functional Group
2850-3000 C-H stretch (alkane)
1050-1150 C-O stretch (ether/orthoester)
600-800 C-Cl stretch

Mass Spectrometry (Electron lonization)

Electron ionization mass spectrometry of 2-Chloroethyl orthoformate results in fragmentation.
The molecular ion peak may be weak or absent. Key fragmentation patterns of orthoformates
typically involve the loss of alkoxy groups.

m/z Proposed Fragment
189/191/193 [M - OCH2CH2CI]*
127/129 [M - 2(OCH2CH:CI)]*
63/65 [CH2CHCI]*

49 [CH2CI]*

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented. Instrument parameters may require optimization for specific equipment and sample
concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 2-Chloroethyl orthoformate.

Materials:
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2-Chloroethyl orthoformate sample

Deuterated chloroform (CDCls)

NMR tube (5 mm)

Pipettes

Vortex mixer

Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Chloroethyl
orthoformate for 1H NMR (or 50-100 mg for 13C NMR) and dissolve it in approximately 0.6-
0.7 mL of CDCls in a clean, dry vial.

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube.

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Instrument Setup:

[e]

Insert the NMR tube into the spectrometer's spinner turbine.

o

Lock the spectrometer on the deuterium signal of the CDCls.

[¢]

Shim the magnetic field to optimize its homogeneity.

[¢]

Tune the probe for the desired nucleus (*H or 13C).

o Data Acquisition:

o Set the appropriate spectral width, acquisition time, and relaxation delay.

o For 'H NMR, a single scan may be sufficient. For 13C NMR, multiple scans will be required
to achieve an adequate signal-to-noise ratio.

o Acquire the Free Induction Decay (FID).
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» Data Processing:

o

Apply a Fourier transform to the FID to obtain the spectrum.

[¢]

Phase the spectrum and perform baseline correction.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(TMS at 0 ppm).

[¢]

Integrate the peaks in the *H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid 2-Chloroethyl orthoformate.
Method: Attenuated Total Reflectance (ATR) or Neat Liquid Film.

Materials (ATR):

FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

2-Chloroethyl orthoformate sample

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure (ATR):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small drop of 2-Chloroethyl orthoformate directly onto the ATR
crystal, ensuring complete coverage of the crystal surface.

o Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.
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» Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after
the measurement.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of 2-Chloroethyl orthoformate.

Materials:

e Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.
e 2-Chloroethyl orthoformate sample

» Volatile solvent (e.g., dichloromethane or hexane) for sample dilution if using GC-MS.

Procedure (Direct Insertion Probe):

Sample Preparation: Place a small amount of the neat liquid sample into a capillary tube.

Introduction into MS: Insert the capillary tube into the direct insertion probe.

Instrument Setup:
o Evacuate the probe inlet to high vacuum.

o Set the ion source temperature (e.g., 150-250 °C) and the electron energy (typically 70
eV).

Data Acquisition:
o Gradually heat the probe to volatilize the sample into the ion source.

o Scan the desired mass range (e.g., m/z 30-300) to acquire the mass spectrum.

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation
pattern to elucidate the structure.

Visualizations
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Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 2-Chloroethyl orthoformate.
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Caption: Workflow for Spectroscopic Analysis. Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Chloroethyl
Orthoformate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091888#spectroscopic-data-nmr-ir-mass-spec-for-2-
chloroethyl-orthoformate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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